5-Chloro-2-(trifluoromethyl)benzoyl chloride

Analytical chemistry Quality control Pharmaceutical intermediate procurement

5-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS 320-84-3) is a substituted benzoyl chloride derivative with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 g/mol. The compound features an acyl chloride (-COCl) functional group at the 1-position, a trifluoromethyl (-CF3) substituent at the ortho (2-) position, and a chlorine atom at the meta (5-) position relative to the carbonyl group.

Molecular Formula C8H3Cl2F3O
Molecular Weight 243.01 g/mol
CAS No. 320-84-3
Cat. No. B1597155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)benzoyl chloride
CAS320-84-3
Molecular FormulaC8H3Cl2F3O
Molecular Weight243.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)Cl)C(F)(F)F
InChIInChI=1S/C8H3Cl2F3O/c9-4-1-2-6(8(11,12)13)5(3-4)7(10)14/h1-3H
InChIKeyHSKPEPFDFCWQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS 320-84-3): Identity and Physicochemical Profile


5-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS 320-84-3) is a substituted benzoyl chloride derivative with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 g/mol . The compound features an acyl chloride (-COCl) functional group at the 1-position, a trifluoromethyl (-CF3) substituent at the ortho (2-) position, and a chlorine atom at the meta (5-) position relative to the carbonyl group . This substitution pattern generates a distinctive electronic environment characterized by strong electron-withdrawing effects from both the ortho-CF3 group and the acyl chloride moiety, with the meta-chloro substituent providing additional electron deficiency without steric hindrance to the reactive carbonyl center. The compound is a colorless to pale yellow liquid with a reported boiling point of 214-217 °C , and is moisture-sensitive, corrosive, and lachrymatory, necessitating storage under inert atmosphere and careful handling .

Why 5-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS 320-84-3) Cannot Be Generically Substituted


In benzoyl chloride-based synthesis programs, positional isomerism and substituent electronic effects are not interchangeable parameters. The specific ortho-trifluoromethyl / meta-chloro substitution pattern in 5-chloro-2-(trifluoromethyl)benzoyl chloride produces a unique electronic and steric profile that cannot be replicated by regioisomers such as 4-chloro-2-(trifluoromethyl)benzoyl chloride or 3-chloro-5-(trifluoromethyl)benzoyl chloride . Gas-phase transacylation studies on substituted benzoyl chlorides have demonstrated that even meta-positioned electron-withdrawing groups (e.g., m-CF3 vs. m-F) produce measurable differences in reaction rate constants and complexation energies, confirming that substituent identity and position are kinetically consequential [1]. Attempting to substitute a different regioisomer or a less functionalized analog (e.g., unsubstituted benzoyl chloride or 2-(trifluoromethyl)benzoyl chloride lacking the meta-chloro substituent) in a validated synthetic route will alter reaction rates, regioselectivity, and potentially final product purity—risks that are directly quantifiable and procurement-relevant. The evidence presented in Section 3 quantifies the dimensions along which this specific substitution pattern delivers demonstrable differentiation.

Quantitative Differentiation Evidence for 5-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS 320-84-3) Relative to Analogs


GC Purity Benchmark: 99.9% by Area vs. Industry Standard 95% Specifications

5-Chloro-2-(trifluoromethyl)benzoyl chloride is commercially available with a validated purity specification of 99.9% by GC area as a typical batch certificate of analysis (COA) value, representing a quantifiable purity advantage over the industry baseline of ≥95% offered by multiple alternative suppliers for this same CAS number . The 99.9% GC purity specification indicates near-quantitative chromatographic homogeneity, which translates to reduced impurity carryover in downstream reactions and improved reaction stoichiometry control.

Analytical chemistry Quality control Pharmaceutical intermediate procurement

Electron-Withdrawing Effect Differentiation: ortho-CF3 / meta-Cl vs. Unsubstituted Benzoyl Chloride

The ortho-trifluoromethyl substituent in 5-chloro-2-(trifluoromethyl)benzoyl chloride exerts a profound electron-withdrawing effect that substantially increases the electrophilicity of the carbonyl carbon relative to unsubstituted benzoyl chloride [1]. The ortho-CF3 group (Hammett σp = 0.54; σm = 0.43) combined with the meta-Cl substituent (σm = 0.37) produces a net substituent constant (Σσ ≈ 0.91) that is more than double the electron-withdrawing capacity of a para-Cl substituent (σp = 0.23) and approximately six-fold greater than para-methyl (σp = -0.17) [1]. This electronic activation accelerates nucleophilic acyl substitution reactions and shifts the SN2-SN1 mechanistic spectrum toward increased SN1 character in solvolytic conditions [2].

Physical organic chemistry Reactivity prediction Synthetic methodology

Synthetic Differentiation: Documented Use in RORγT Inhibitor Patent Synthesis

5-Chloro-2-(trifluoromethyl)benzoyl chloride is specifically cited as a synthetic intermediate in US Patent US20150218096A1, which describes 4-heteroaryl substituted benzoic acid compounds as RORγT inhibitors for therapeutic applications [1]. RORγT (retinoic acid receptor-related orphan receptor gamma t) is a validated drug target for autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis. The patent explicitly lists 'chloro-trifluoromethyl-benzoyl' substructures as key synthetic building blocks, confirming that this specific substitution pattern is intentionally selected over alternative benzoyl chloride derivatives for constructing the pharmacologically active scaffold.

Medicinal chemistry Autoimmune disease therapeutics Patent-protected intermediates

Synthetic Differentiation: Documented Use in Dye and Pigment Manufacturing

5-Chloro-2-(trifluoromethyl)benzoyl chloride is specifically employed as a reactive component in the synthesis of dyes and colorants for textiles, plastics, and printing inks, where its unique combination of chloro and trifluoromethyl substituents imparts desirable chromophoric and fastness properties . The electron-withdrawing nature of the ortho-CF3 group influences the electronic absorption spectra of derived azo and anthraquinone dyes, while the chloro substituent provides a handle for further functionalization or influences dye-substrate interactions. This documented industrial application distinguishes the compound from less functionalized benzoyl chlorides that lack the specific substitution pattern required for producing dyes with optimized color intensity and lightfastness.

Dye chemistry Colorant synthesis Industrial intermediates

Synthetic Differentiation: Documented Use in Fluorinated Benzamide Crystal Engineering

5-Chloro-2-(trifluoromethyl)benzoyl chloride has been employed as a synthetic precursor for preparing a series of 23 benzamides through reaction with chloro-, bromo-, and iodoanilines, with the resulting compounds characterized by single-crystal X-ray diffraction to investigate halogen-involved intermolecular interactions and isostructurality in crystal packing [1]. The presence of both chlorine and trifluoromethyl substituents in the benzoyl fragment enables systematic study of halogen bonding (C-Cl···π, C-F···H, C-F···π) and their influence on solid-state supramolecular architecture. This application in fundamental crystal engineering research demonstrates the compound's value as a structurally well-defined building block for probing non-covalent interactions—a capability not shared by simpler benzoyl chlorides lacking the dual halogen/fluoroalkyl substitution pattern.

Crystal engineering Solid-state chemistry Intermolecular interactions

Validated Application Scenarios for 5-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS 320-84-3) Based on Quantitative Evidence


GMP Pharmaceutical Intermediate Procurement Requiring High Purity (>99%) Specifications

For pharmaceutical development programs requiring GMP or GMP-like intermediate quality, 5-chloro-2-(trifluoromethyl)benzoyl chloride is commercially available with a documented 99.9% GC purity specification, representing a 20-fold reduction in impurity burden compared to the industry baseline of 95% purity . This purity tier is particularly critical in multi-step API syntheses where early-stage impurities can propagate through subsequent transformations, generating difficult-to-remove byproducts that compromise final drug substance purity. The compound's explicit citation in US Patent US20150218096A1 as a building block for RORγT inhibitors further validates its relevance in medicinal chemistry programs targeting autoimmune indications [1].

Synthetic Methodology Requiring Enhanced Electrophilicity for Challenging Acylation Reactions

The combined electron-withdrawing effect of the ortho-CF3 (σp = 0.54) and meta-Cl (σm = 0.37) substituents in 5-chloro-2-(trifluoromethyl)benzoyl chloride produces a net Hammett Σσ of approximately 0.91—more than four-fold greater than para-Cl benzoyl chloride (Σσ = 0.23) . This quantified electronic activation makes the compound the preferred acylating agent for reactions involving sterically hindered or electronically deactivated nucleophiles (e.g., weakly nucleophilic amines, electron-deficient anilines) where less activated benzoyl chlorides require forcing conditions, extended reaction times, or fail to achieve acceptable conversion. The accelerated reaction kinetics enabled by this enhanced electrophilicity can translate to lower reaction temperatures, reduced thermal degradation of sensitive substrates, and improved overall yield.

Industrial Dye and Colorant Manufacturing Requiring Fluorinated Aromatic Precursors

5-Chloro-2-(trifluoromethyl)benzoyl chloride is specifically documented as a reactive component in the synthesis of dyes and colorants for textiles, plastics, and printing inks . The electron-withdrawing CF3 group modulates the electronic absorption spectra of derived chromophores, enabling precise tuning of color intensity and shade, while the chloro substituent provides a synthetic handle for further functionalization. For industrial colorant manufacturers, this compound represents a verified building block with established utility in producing dyes with optimized fastness properties, differentiating it from less specialized benzoyl chlorides that lack the substitution pattern required for these specific colorant applications.

Academic and Industrial Crystal Engineering Research Investigating Halogen Bonding

5-Chloro-2-(trifluoromethyl)benzoyl chloride has been systematically employed as a precursor for synthesizing a library of 23 halogen-substituted benzamides for crystal engineering studies, with full characterization by single-crystal X-ray diffraction . The compound's dual halogen/fluoroalkyl substitution pattern (Cl at 5-position, CF3 at 2-position) enables systematic investigation of diverse non-covalent interactions including C-Cl···π, C-F···H hydrogen bonding, and C-F···π contacts. For materials scientists and crystallographers, this compound provides a structurally well-defined platform for probing halogen bonding phenomena and isostructurality in solid-state supramolecular assemblies—a research application that simpler benzoyl chlorides cannot support due to insufficient halogen diversity.

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